molecular formula C6H3Cl2NO2S B2966665 (2E)-3-(dichloro-1,3-thiazol-5-yl)prop-2-enoicacid CAS No. 1099097-12-7

(2E)-3-(dichloro-1,3-thiazol-5-yl)prop-2-enoicacid

Cat. No.: B2966665
CAS No.: 1099097-12-7
M. Wt: 224.06
InChI Key: TVXBTQFRECSSDK-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(dichloro-1,3-thiazol-5-yl)prop-2-enoicacid is a synthetic organic compound that features a thiazole ring substituted with two chlorine atoms and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dichloro-1,3-thiazol-5-yl)prop-2-enoicacid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Formation of the Propenoic Acid Moiety: The propenoic acid group can be introduced through a Knoevenagel condensation reaction between the thiazole derivative and malonic acid or its derivatives in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the double bond in the propenoic acid moiety, leading to the formation of saturated derivatives.

    Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the propenoic acid moiety.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The thiazole ring is a common motif in antimicrobial compounds, and derivatives of this compound may exhibit such activity.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: The compound can be explored for its potential as a lead compound in drug discovery.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(dichloro-1,3-thiazol-5-yl)prop-2-enoicacid exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or function. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(chloro-1,3-thiazol-5-yl)prop-2-enoicacid: A similar compound with one chlorine atom.

    (2E)-3-(bromo-1,3-thiazol-5-yl)prop-2-enoicacid: A similar compound with bromine instead of chlorine.

Uniqueness

(2E)-3-(dichloro-1,3-thiazol-5-yl)prop-2-enoicacid is unique due to the presence of two chlorine atoms on the thiazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(2,4-dichloro-1,3-thiazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2S/c7-5-3(1-2-4(10)11)12-6(8)9-5/h1-2H,(H,10,11)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXBTQFRECSSDK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=C(N=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=C(N=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.